(2E)-3-[(3,4-dimethylphenyl)amino]-1-phenylprop-2-en-1-one
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Overview
Description
(2E)-3-[(3,4-dimethylphenyl)amino]-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(3,4-dimethylphenyl)amino]-1-phenylprop-2-en-1-one typically involves the condensation of 3,4-dimethylaniline with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(3,4-dimethylphenyl)amino]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can yield the corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(2E)-3-[(3,4-dimethylphenyl)amino]-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[(3,4-dimethylphenyl)amino]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[(3,4-dimethoxyphenyl)amino]-1-phenylprop-2-en-1-one
- (2E)-3-[(3,4-dihydroxyphenyl)amino]-1-phenylprop-2-en-1-one
- (2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
(2E)-3-[(3,4-dimethylphenyl)amino]-1-phenylprop-2-en-1-one is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(3,4-dimethylanilino)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-9-16(12-14(13)2)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCWAPFTATGFD-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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